molecular formula C12N6 B14623879 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile CAS No. 58608-57-4

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile

Cat. No.: B14623879
CAS No.: 58608-57-4
M. Wt: 228.17 g/mol
InChI Key: MMVCMLWPITZPCN-UHFFFAOYSA-N
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Description

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile is a cyclopropane derivative featuring three propanedinitrile groups symmetrically attached to the strained cyclopropane ring. Its molecular formula is C₉H₃N₆, with a molecular weight of 219.17 g/mol. The compound’s structure combines the high ring strain of cyclopropane with the strong electron-withdrawing properties of nitrile groups, making it valuable in organic electronics, particularly as a p-type dopant in semiconductors. Recent studies highlight its synthesis via cyclopropanation reactions and its role in enhancing charge transport in organic thin-film transistors (OTFTs) .

Properties

CAS No.

58608-57-4

Molecular Formula

C12N6

Molecular Weight

228.17 g/mol

IUPAC Name

2-[2,3-bis(dicyanomethylidene)cyclopropylidene]propanedinitrile

InChI

InChI=1S/C12N6/c13-1-7(2-14)10-11(8(3-15)4-16)12(10)9(5-17)6-18

InChI Key

MMVCMLWPITZPCN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C1C(=C(C#N)C#N)C1=C(C#N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dicyanomethylene)cyclopropane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of diazomethane with alkenes can yield cyclopropane derivatives .

Industrial Production Methods: While specific industrial production methods for 1,2,3-Tris(dicyanomethylene)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tris(dicyanomethylene)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon derivatives .

Scientific Research Applications

1,2,3-Tris(dicyanomethylene)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Tris(dicyanomethylene)cyclopropane exerts its effects involves its interaction with molecular targets through its highly reactive dicyanomethylene groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

3-(4-Methoxyphenyl)cyclopropane-1,1,2,2-tetracarbonitrile
  • Molecular Formula : C₁₄H₈N₄O
  • Molecular Weight : 248.24 g/mol
  • Substituents : A methoxyphenyl group and four nitrile groups.
  • Key Differences :
    • The methoxyphenyl group introduces aromaticity and electron-donating methoxy (-OCH₃) effects, contrasting with the purely electron-withdrawing nitriles in the tripropanedinitrile compound.
    • The tetracarbonitrile structure increases steric bulk but reduces ring strain compared to the tripropanedinitrile analog.
  • Applications: Potential use in optoelectronics due to balanced electron-withdrawing and donating properties .
2,',2''-(Cyclopropane-1,2,3-triylidene)tris(2-(perfluorophenyl)-acetonitrile) (PFP3CN3-CP)
  • Substituents : Three perfluorophenyl-acetonitrile groups.
  • Key Differences: Perfluorophenyl groups enhance electron-withdrawing capacity and thermal stability. Fluorine atoms improve solubility in non-polar solvents, aiding thin-film processing.
  • Applications : Demonstrated superior p-doping efficiency in organic semiconductors due to synergistic effects of nitriles and fluorination .

Electronic and Conformational Properties

Compound Electron-Withdrawing Groups Ring Strain (kJ/mol) Hammett Parameter (σ)
Tripropanedinitrile derivative 3 × –C≡N ~115 (estimated) +1.50 (per group)
Tetracarbonitrile-methoxyphenyl analog 4 × –C≡N + –OCH₃ ~105 (estimated) +1.40 (nitriles), –0.27 (methoxy)
PFP3CN3-CP 3 × –C≡N + –C₆F₅ ~120 (estimated) +1.50 (nitriles), +0.86 (C₆F₅)
  • Tripropanedinitrile : Highest ring strain due to three bulky nitrile substituents, favoring high reactivity in doping applications.
  • PFP3CN3-CP : Fluorination amplifies electron-withdrawing effects, achieving a Hammett σ value >2.0, critical for efficient charge transfer .

Force Field and Computational Modeling

Cyclopropane derivatives require specialized force field parameters due to ring strain and substituent effects:

  • OPLSAA Force Field Adjustments :
    • Bond angle and torsion parameters for cyclopropane were refined to match quantum mechanics data, improving accuracy in molecular dynamics simulations.
    • Tripropanedinitrile’s conformational flexibility is less accurately modeled than tetracarbonitrile derivatives, highlighting the need for substituent-specific parameterization .

Biological Activity

Chemical Identity and Properties
2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile, also known by its CAS number 58608-57-4, is a compound characterized by its unique cyclopropane structure and multiple nitrile groups. Its molecular formula is C12N6, indicating a complex arrangement that can influence its biological activity.

Chemical Structure

The compound features a central cyclopropane ring with three propanedinitrile groups attached. This structural configuration contributes to its potential reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile exhibit significant antimicrobial properties. For example, tricyclic compounds with nitrile functionalities have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Cytotoxicity Studies

Research has demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that the compound could be a candidate for further development in anticancer therapies.

The proposed mechanism for the cytotoxicity of 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile involves the induction of apoptosis in cancer cells. This process may be mediated through the activation of caspases and the generation of reactive oxygen species (ROS), leading to cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of cyclopropane-based compounds for their antimicrobial activity. The results indicated that modifications to the nitrile groups significantly enhanced antibacterial potency against Gram-positive bacteria.
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of cyclopropane derivatives on different cancer cell lines. The study found that compounds with similar structures to 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile exhibited selective toxicity towards malignant cells while sparing normal cells.

Toxicological Profile

The toxicological assessment of 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile indicates moderate toxicity levels. According to data from the EPA's CompTox database:

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